molecular formula C11H21NO2 B8324988 Cyclopentyl 2-amino-4-methylpentanoate

Cyclopentyl 2-amino-4-methylpentanoate

Cat. No.: B8324988
M. Wt: 199.29 g/mol
InChI Key: CFKCDVMTIUAMDA-UHFFFAOYSA-N
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Description

Cyclopentyl 2-amino-4-methylpentanoate is an ester derivative of 4-methylpentanoic acid, featuring a cyclopentyl group esterified at the carboxylate position and an amino substituent at the 2-position of the pentanoate backbone. This analysis focuses on comparisons with structurally similar compounds, leveraging available research to infer key characteristics.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

cyclopentyl 2-amino-4-methylpentanoate

InChI

InChI=1S/C11H21NO2/c1-8(2)7-10(12)11(13)14-9-5-3-4-6-9/h8-10H,3-7,12H2,1-2H3

InChI Key

CFKCDVMTIUAMDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC1CCCC1)N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of cyclopentyl 2-amino-4-methylpentanoate exhibit significant anticancer properties. For instance, a study synthesized several derivatives and tested their efficacy against various cancer cell lines, including human colon carcinoma (Caco-2) and breast carcinoma (MDA-MB-231). The results indicated that most compounds led to a notable reduction in cell viability, particularly in the Caco-2 and MDA-MB-231 lines, suggesting potential for further development as anticancer agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes associated with metabolic disorders. Specifically, it has shown promise as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which is implicated in obesity and metabolic syndrome. In vitro studies demonstrated that several derivatives achieved over 50% inhibition of this enzyme at a concentration of 10 µM .

The compound's biological activities extend beyond anticancer effects, encompassing antimicrobial and anti-inflammatory properties. A summary of these activities is presented in the table below:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerCaco-2Significant reduction in cell viability2023
AnticancerMDA-MB-231Significant reduction in cell viability2023
Enzyme Inhibition11β-HSD1Over 50% inhibition at 10 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by ~50%2025

Study on Anticancer Activity

A notable case study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The study utilized the MTS assay to determine cell viability post-treatment. The findings revealed that certain derivatives exhibited IC50 values as low as 15 µM against MDA-MB-231 cells, indicating potent anticancer activity .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of related compounds, assessing their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at 32 µg/mL and 64 µg/mL, respectively .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with Cyclopentyl 2-amino-4-methylpentanoate, particularly in ester functionality, amino substitution, or cyclopentyl group presence:

Compound Name Molecular Formula Substituents Key Features References
This compound C₁₁H₂₁NO₂ Cyclopentyl, 2-amino, 4-methyl Amino-ester hybrid; cyclopentyl ester -
(S)-Benzyl 2-amino-4-methylpentanoate C₁₃H₁₇NO₂ Benzyl, 2-amino, 4-methyl Aromatic ester; discontinued commercial product
Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate C₁₂H₂₁N₂O₂ Ethyl, cyclopentylamino, cyano Cyano-substituted aminoester; discontinued product
4-Methylpentyl methylphosphonate C₇H₁₇O₃P 4-methylpentyl, methylphosphonate Phosphonate ester; distinct heteroatom linkage

Substituent Effects on Stability and Reactivity

  • Cyclopentyl vs. Benzyl/Ethyl Groups: The cyclopentyl group may enhance steric bulk and lipophilicity compared to linear alkyl (ethyl) or aromatic (benzyl) substituents.
  • Amino Group Position: The 2-amino substitution in the target compound contrasts with cyano or phosphonate groups in analogs. This amino group likely increases hydrogen-bonding capacity, affecting solubility and bioavailability.

Physicochemical Properties (Inferred)

Property This compound (S)-Benzyl 2-Amino-4-methylpentanoate Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate
Lipophilicity High (cyclopentyl group) Moderate (benzyl group) Moderate-High (cyclopentyl + cyano)
Solubility Likely low in water Low (aromatic ester) Very low (cyano substituent)
Stability Potential N–C bond instability Stable under standard conditions Cyano group may enhance hydrolytic resistance

Q & A

Basic Research Questions

Q. How can Cyclopentyl 2-amino-4-methylpentanoate be synthesized, and what are the critical reaction conditions to ensure esterification efficiency?

  • Methodology : A common approach involves reacting 2-amino-4-methylpentanoic acid with cyclopentyl chloroformate (CAS 50715-28-1) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction typically proceeds in anhydrous solvents like dichloromethane or tetrahydrofuran at 0–25°C for 4–12 hours. Monitoring via thin-layer chromatography (TLC) or LC-MS ensures completion. Excess cyclopentyl chloroformate (1.2–1.5 equivalents) improves yield .
  • Critical Conditions : Moisture-free environment, stoichiometric base, and controlled temperature to avoid racemization of the amino group.

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~4.5–5.0 ppm for cyclopentyl protons) and amino group (δ ~1.5–2.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ~244.18 g/mol).
  • HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) to assess purity (>98%) and retention time consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound, particularly regarding stereochemical assignments?

  • Methodology :

  • Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For stereochemistry, compare experimental optical rotation with calculated values (e.g., via density functional theory).
  • Employ chiral derivatizing agents (e.g., Mosher’s acid) to confirm absolute configuration. Contradictions in NOESY/ROESY data may arise from conformational flexibility; molecular dynamics simulations can clarify .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis, and how is chiral chromatography applied?

  • Methodology :

  • Use enantioselective catalysis (e.g., lipases or chiral Brønsted acids) during esterification.
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases (85:15 v/v) resolves enantiomers. Validate purity via circular dichroism (CD) spectroscopy .

Q. How does the cyclopentyl ester moiety influence the compound’s pharmacokinetic properties compared to other esters (e.g., methyl or benzyl)?

  • Methodology :

  • Assess logP (octanol-water partition coefficient) to quantify lipophilicity. Cyclopentyl esters typically exhibit higher logP than methyl esters, enhancing membrane permeability but potentially reducing aqueous solubility.
  • Conduct in vitro metabolic stability assays (e.g., liver microsomes) to compare hydrolysis rates. Cyclopentyl esters are more resistant to esterases than linear alkyl esters, prolonging half-life .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

  • Methodology :

  • Replicate experiments under standardized conditions (e.g., USP/Ph.Eur. solubility criteria). Use dynamic light scattering (DLS) to detect aggregation in polar solvents.
  • Discrepancies may arise from impurities (e.g., residual acids) or pH-dependent ionization. Adjust pH to the isoelectric point (pI ~5.5–6.0) to minimize charge effects .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

  • Methodology :

  • For neuroactivity studies (given structural similarity to GABA analogs), use primary neuronal cultures with calcium imaging or patch-clamp electrophysiology.
  • Include negative controls (e.g., cyclopentanol) to isolate ester-specific effects and positive controls (e.g., gabapentin) for benchmarking .

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